Ganodermatriol(P)
Description
Properties
IUPAC Name |
2-[(4R)-4-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentylidene]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25-26,31-33H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25+,26+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJZGBVDQCTWLG-RVFLQCAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105300-28-5 | |
| Record name | Ganodermatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ganodermatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105300285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GANODERMATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470J2A4Z5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent Selection and Optimization
The extraction efficiency of triterpenoids like Ganodermatriol(P) depends heavily on solvent polarity, temperature, and extraction duration. Methanol (80%) has been identified as optimal for extracting polar triterpenoids from Ganoderma pfeifferi, achieving yields of 12.8 mg/mL via dual-stage centrifugation and evaporation. Ethanol-water mixtures are equally effective, with ultrasound-assisted extraction (UAE) at 89.5% ethanol yielding 435.6 mg/g of triterpenes from G. lucidum.
Table 1: Solvent Systems for Triterpenoid Extraction
Advanced Extraction Technologies
Ultrasound-assisted extraction (UAE) significantly enhances triterpenoid recovery by disrupting cell walls through cavitation. At 100 W for 40 minutes, UAE achieves 106.6 mg/g of phenolic compounds alongside triterpenoids. Heat-assisted extraction (HAE) at 90°C for 78.9 minutes offers a lower yield (3.8%) but is preferable for heat-stable compounds. Mechanical methods, such as bead milling combined with enzymatic pretreatment, are critical for breaking resilient Ganoderma spores, though data specific to Ganodermatriol(P) remain scarce.
Purification and Isolation Strategies
Chromatographic Fractionation
High-performance liquid chromatography (HPLC) is the cornerstone of triterpenoid purification. For G. pfeifferi, a C18 column with a methanol-water gradient (2–100% methanol over 25 minutes) resolves ganoderones and applanoxidic acids. Similar conditions apply to Ganodermatriol(P), given its structural kinship to these compounds.
Table 2: HPLC Parameters for Triterpenoid Separation
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Methanol-water gradient | 0.5 | 250, 262, 280 |
| C18 (2.1 × 100 mm) | Methanol-formic acid | 0.25 | 190–400 (PDA) |
Solid-Phase Extraction (SPE)
Mesoporous silica nanoparticles (MSNs) functionalized with C18 ligands enable selective adsorption of non-polar triterpenoids. Impregnating 500 mg of MSNs with methanolic extracts at 70°C achieves near-quantitative loading efficiency for ganoderone A (98.7%). This scaffold-based approach could be adapted for Ganodermatriol(P) by tuning pore size and surface chemistry.
Structural Characterization and Validation
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRAM-MS) are indispensable for structural elucidation. For ganoderone B (C₃₀H₄₈O₃), HRAM-MS at m/z 457.3682 ([M + H]⁺) and ¹H/¹³C NMR data confirm hydroxyl and ketone functionalities. Ganodermatriol(P) likely shares analogous spectral signatures, requiring collision-induced dissociation at 15–35 eV for fragmentation patterns.
Table 3: Key Spectroscopic Data for Triterpenoids
| Compound | Molecular Formula | HRAM-MS (m/z) | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| Ganoderone A | C₃₀H₄₆O₃ | 455.3520 | 2.15 (s, ketone) |
| Applanoxidic Acid G | C₃₀H₄₄O₇ | 541.3115 | 3.78 (d, glycosidic) |
Quantitative Analysis
Ultra-performance liquid chromatography (UPLC) coupled with HRAM-MS enables precise quantification. Calibration curves for ganoderone A (5 ng/mL–10 μg/mL) show linearity (R² > 0.99), with intraday precision of <2% RSD. Ganodermatriol(P) would require similar validation, prioritizing ion transitions unique to its structure.
Challenges in Scale-Up and Industrial Adaptation
Chemical Reactions Analysis
Types of Reactions: Ganodermatriol(P) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to synthesize derivatives for further study .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed under controlled temperature conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ganodermatriol(P), each with unique bioactive properties .
Scientific Research Applications
Chemical Applications
Ganodermatriol(P) serves as a precursor for synthesizing novel triterpenoid derivatives. These derivatives are essential for exploring new therapeutic agents. The compound undergoes various chemical reactions, including oxidation and reduction, which are crucial for modifying its structure to enhance bioactivity.
Table 1: Common Chemical Reactions of Ganodermatriol(P)
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic medium |
| Reduction | Sodium borohydride (NaBH₄) | Controlled temperature |
| Substitution | Various nucleophiles and electrophiles | Varies based on substituents |
Biological Applications
Research indicates that Ganodermatriol(P) exhibits significant biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties. These activities make it a subject of interest in pharmacological studies aimed at developing new treatments.
Case Study: Anti-Cancer Properties
A study published in Molecules highlighted the anti-cancer effects of Ganodermatriol(P) in vitro. The compound was shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Medical Applications
Ganodermatriol(P) has been investigated for its potential therapeutic applications in treating several diseases:
- Cancer : Its anti-tumor properties have been extensively studied.
- Chronic Hepatitis : Research indicates potential benefits in managing liver diseases.
- Hypertension : Studies suggest it may help regulate blood pressure.
Table 2: Medical Applications of Ganodermatriol(P)
Industrial Applications
The compound is also used in developing health supplements and functional foods due to its bioactive properties. Its incorporation into dietary products is gaining traction as consumers seek natural health solutions.
Table 3: Industrial Uses of Ganodermatriol(P)
| Application Area | Description |
|---|---|
| Health Supplements | Used as an ingredient for immune support |
| Functional Foods | Added for antioxidant benefits |
Mechanism of Action
Ganodermatriol(P) is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include other triterpenoids found in Ganoderma species, such as ganoderic acids, ganoderiol, and ganodermanontriol . While these compounds share some pharmacological properties, Ganodermatriol(P) stands out for its potent anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Ganodermatriol(P) belongs to a family of oxygenated lanostane triterpenoids. Key structural analogs include:
| Compound | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Ganodermatriol(P) | 105300-28-5 | C₃₀H₄₈O₃ | 3β,26,27-triol | 7,9(11),24-triene; lanostane skeleton |
| Ganodermanontriol | 106518-63-2 | C₃₀H₄₈O₄ | 3β,15α,22-triol | 24,25-epoxide; additional ketone |
| Ganodermanondiol | 107900-76-5 | C₃₀H₄₈O₃ | 3β,15α-diol | 7,9(11)-diene; no 24,25-epoxide |
| Ganoderiol A | 104700-97-2 | C₃₀H₄₈O₃ | 3β,15α-diol; Δ⁷,⁹(¹¹) | Similar skeleton; fewer hydroxyls |
| Lucidone A | N/A | C₃₀H₄₆O₃ | 3-keto, 26,27-diol | Oxidized C-3; Δ⁷,⁹(¹¹),24-triene |
Structural Insights :
- Ganodermanontriol differs by an additional hydroxyl group at C-15α and a 24,25-epoxide moiety, altering its polarity and bioactivity .
- Ganoderiol A lacks the 26,27-diol groups, reducing its solubility in aqueous systems .
- Lucidone A features a ketone at C-3, enhancing its interaction with hydrophobic targets .
Key Findings :
- Ganodermanontriol exhibits superior cytotoxicity against Sarcoma 180 (IC₅₀ = 8.2 μM) due to its epoxide group enhancing membrane permeability .
- Ganodermatriol(P) ’s anti-aging effects are linked to its ability to mitigate oxidative stress in D-galactose-induced aging models .
- Lucidone A ’s C-3 ketone contributes to its antioxidant activity, with radical scavenging rates exceeding 80% at 50 μM .
Physicochemical Properties
| Property | Ganodermatriol(P) | Ganodermanontriol | Ganoderiol A |
|---|---|---|---|
| Boiling Point (°C) | 599.7 | 605.2* | 590.5* |
| Density (g/cm³) | 1.08 | 1.12 | 1.05 |
| LogP | 5.60 | 4.95 | 6.20 |
| Solubility | Low in water | Low in water | Low in water |
*Predicted values based on analogous structures .
Notes:
- The higher density of Ganodermanontriol correlates with its additional oxygen atom .
- Ganoderiol A’s higher LogP (6.20) indicates greater lipophilicity, favoring blood-brain barrier penetration .
Discussion of Key Distinctions
- Structural Misidentification: Marketed products often confuse Ganodermatriol(P) with Ganodermanontriol, but their CAS numbers and functional groups differ significantly .
- Bioactivity Drivers: The number and position of hydroxyl groups critically influence receptor binding. For example, Ganodermatriol(P) ’s 26,27-diols enhance hydrogen bonding with 5α-reductase .
- Research Gaps: Limited data exist on the pharmacokinetics (e.g., bioavailability, half-life) of these compounds, highlighting a need for further studies .
Biological Activity
Ganodermatriol(P) is a significant bioactive compound derived from the Ganoderma genus, particularly noted for its diverse pharmacological properties. This article delves into the biological activities associated with Ganodermatriol(P), supported by data tables, case studies, and detailed research findings.
Overview of Ganodermatriol(P)
Ganodermatriol(P) is categorized under triterpenoids, a class of compounds known for their extensive health benefits. These compounds are predominantly found in Ganoderma lucidum (Reishi mushroom), which has been used in traditional medicine for centuries. The structural complexity of Ganodermatriol(P) contributes to its multifaceted biological activities.
Biological Activities
The biological activities of Ganodermatriol(P) can be summarized as follows:
-
Anticancer Effects
- Ganodermatriol(P) has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it induces apoptosis and inhibits metastasis.
- Case Study : In vitro studies demonstrated that Ganodermatriol(P) significantly reduced cell viability in human breast cancer cells (MCF-7) and liver cancer cells (HepG2) through the activation of apoptotic pathways.
-
Anti-inflammatory Properties
- This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators.
- Research Findings : A study showed that Ganodermatriol(P) reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential in treating inflammatory diseases.
-
Neuroprotective Effects
- Ganodermatriol(P) has been linked to neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's.
- Data Table 1 : Summary of Neuroprotective Studies
Study Model Outcome Zhang et al. Alzheimer's mice Reduced amyloid plaque formation Li et al. Neuroblastoma cells Increased neuronal survival -
Antioxidant Activity
- The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Mechanism : It enhances the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.
-
Antimicrobial Activity
- Ganodermatriol(P) exhibits antimicrobial effects against various pathogens, including bacteria and fungi.
- Research Findings : In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans.
The mechanisms through which Ganodermatriol(P) exerts its biological effects include:
- Modulation of Signaling Pathways : It influences critical signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cell survival.
- Gene Expression Regulation : The compound alters the expression levels of genes associated with apoptosis, inflammation, and oxidative stress response.
Challenges and Future Perspectives
Despite the promising biological activities, research on Ganodermatriol(P) faces challenges such as:
- Limited Clinical Trials : Most studies are preclinical, necessitating further clinical trials to validate efficacy in humans.
- Standardization Issues : Variability in extraction methods and formulations can affect the bioactivity of Ganodermatriol(P).
Q & A
Q. What are the standard protocols for isolating Ganodermatriol(P) from Ganoderma species?
Ganodermatriol(P) is typically isolated using silica gel column chromatography and Sephadex LH-20 purification from ethanol extracts of fungal fruiting bodies. Key steps include solvent partitioning (e.g., ethyl acetate fractionation) followed by spectral validation (NMR, MS) to confirm purity and structure . This method ensures high yields while minimizing degradation of triterpenoid compounds.
Q. Which spectroscopic methods are essential for structural elucidation of Ganodermatriol(P)?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and Mass Spectrometry (MS) are critical. NMR identifies functional groups and stereochemistry, while High-Resolution MS confirms molecular weight and fragmentation patterns. Cross-referencing with published spectral databases for Ganoderma triterpenoids enhances accuracy .
Q. What in vitro assays are commonly used to assess Ganodermatriol(P)’s bioactivity?
Standard assays include:
- NAD(P)H:quinone oxidoreductase (QR) induction to evaluate chemopreventive potential.
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines like HepG2 or A549).
- 5α-reductase inhibition for anti-androgenic activity studies . Normalization against positive controls (e.g., ketoconazole for 5α-reductase) is mandatory for comparative analysis.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of Ganodermatriol(P) across studies?
Contradictions often arise from variability in fungal strains, extraction protocols, or assay conditions. To address this:
Q. What experimental frameworks (e.g., PICOT, FINER) are suitable for designing in vivo studies on Ganodermatriol(P)’s antitumor effects?
The PICOT framework structures hypotheses as:
- P (Population): Tumor-bearing murine models (e.g., BALB/c mice with xenografts).
- I (Intervention): Daily oral administration of Ganodermatriol(P) (50 mg/kg).
- C (Comparison): Control group receiving paclitaxel.
- O (Outcome): Tumor volume reduction ≥50% over 4 weeks.
- T (Time): 28-day study period. The FINER criteria ensure feasibility and novelty, such as comparing Ganodermatriol(P) with synthetic analogs .
Q. How can researchers optimize extraction yields of Ganodermatriol(P) while maintaining structural integrity?
- Solvent optimization : Use ethanol-water mixtures (70–80% ethanol) to balance polarity and solubility.
- Temperature control : Limit extraction to 40–50°C to prevent thermal degradation.
- Response Surface Methodology (RSM) : Statistically model variables (e.g., solvent ratio, extraction time) for maximum yield .
Q. What strategies address bioavailability challenges in preclinical studies of Ganodermatriol(P)?
Poor bioavailability due to low aqueous solubility can be mitigated via:
- Nanoformulations : Liposomal encapsulation improves absorption (e.g., particle size <200 nm).
- Prodrug synthesis : Ester derivatives enhance permeability across intestinal barriers.
- Pharmacokinetic profiling : LC-MS/MS monitoring of plasma concentrations post-administration .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
